molecular formula C11H16N2O6 B1619342 5-Ethyluridine CAS No. 25110-76-3

5-Ethyluridine

Cat. No.: B1619342
CAS No.: 25110-76-3
M. Wt: 272.25 g/mol
InChI Key: LNVBVDVUTCPLIZ-FDDDBJFASA-N
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Description

5-Ethyluridine is a modified nucleoside analog of uridine, where an ethyl group replaces the hydrogen atom at the 5-position of the uracil ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyluridine typically involves the alkylation of uridine. One common method is the reaction of uridine with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction proceeds under anhydrous conditions and is typically carried out in an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Ethyluridine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the 5-ethyl group, where nucleophiles replace the ethyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of 5-ethyluracil.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Substitution: Formation of substituted uridine derivatives.

Scientific Research Applications

5-Ethyluridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethyluridine involves its incorporation into RNA during transcription. Once incorporated, it can affect the stability and function of the RNA molecule. The ethyl group at the 5-position can influence the folding and interactions of the RNA, potentially altering its biological activity .

Comparison with Similar Compounds

Similar Compounds

    5-Ethynyluridine: Another modified uridine analog with an ethynyl group at the 5-position.

    5-Bromouridine: Contains a bromine atom at the 5-position.

    5-Fluorouridine: Contains a fluorine atom at the 5-position.

Uniqueness

5-Ethyluridine is unique due to its ethyl group, which provides distinct steric and electronic properties compared to other modified uridines. This uniqueness makes it valuable for specific applications where these properties are advantageous, such as in the study of RNA dynamics and stability .

Properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O6/c1-2-5-3-13(11(18)12-9(5)17)10-8(16)7(15)6(4-14)19-10/h3,6-8,10,14-16H,2,4H2,1H3,(H,12,17,18)/t6-,7-,8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVBVDVUTCPLIZ-FDDDBJFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90179799
Record name Uridine, 5-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25110-76-3
Record name 5-Ethyluridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025110763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Uridine, 5-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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